7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound with a unique structure that includes a bromine atom and a methyl group attached to a pyrido[2,3-b][1,4]oxazine core.
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-5(9)2-10-8-7(4)11-6(12)3-13-8/h2H,3H2,1H3,(H,11,12) |
InChI Key |
BCKOEEPFDDVUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Br)OCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: It is also studied for its potential use in the development of new materials with specific electronic or photonic properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activities.
Mechanism of Action
The mechanism of action of 7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may interact with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
7-Bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, with the CAS number 2169906-54-9, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound was tested against several human cancer cell lines to determine its half-maximal inhibitory concentration (IC50).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 45.0 |
| MIA PaCa-2 (Pancreatic) | 32.5 |
| U87 (Glioblastoma) | 50.0 |
The results indicate that this compound exhibits selective cytotoxicity towards cancerous cells compared to normal cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been shown to inhibit the activity of guanine nucleotide exchange factors like SOS1, which are critical in KRAS-driven cancers. The compound demonstrated comparable efficacy to established inhibitors in biochemical assays .
The proposed mechanism of action for this compound involves:
- Inhibition of ERK and AKT Pathways : The compound significantly reduces the phosphorylation of ERK and AKT, which are crucial for cell proliferation and survival in cancer cells .
- Synergistic Effects : It has shown synergistic effects when combined with other KRAS inhibitors, enhancing its cytotoxic potential against resistant cancer cell lines .
Case Studies
A notable case study involved the use of this compound in combination therapies for treating pancreatic cancer. In vitro studies indicated that when used alongside existing KRAS G12C inhibitors, it resulted in a significant reduction in cell viability compared to monotherapy .
Q & A
What efficient synthetic routes are available for 7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, and how can reaction conditions be optimized?
Answer:
A highly efficient method involves one-pot synthesis via Smiles rearrangement , utilizing task-specific ionic liquids like [HMIm]BF₄ as green solvents. Key steps include:
- Reagent selection : Chloroacetyl chloride and K₂CO₃ are used for cyclization of 3-aminopyridine-2(1H)-one precursors .
- Temperature control : Reactions are typically conducted at 80–100°C for 2 hours to achieve optimal yields (~56%) .
- Microwave-assisted synthesis : Alternative protocols using microwave irradiation reduce reaction times and improve regioselectivity, as demonstrated in analogous pyrido-oxazine syntheses .
- Purification : Recrystallization from dioxane or ice-water precipitation is critical for isolating high-purity products .
How is this compound characterized spectroscopically?
Answer:
Key analytical techniques include:
- ¹H/¹³C NMR : Peaks at δ 2.33 ppm (CH₃), 4.73 ppm (oxazine H3), and aromatic protons confirm substituent positions. Carbon signals at δ 22.8 (CH₃) and 67.0 (oxazine C3) validate the core structure .
- IR spectroscopy : Absorbances at 1703 cm⁻¹ (C=O stretch) and 3303 cm⁻¹ (NH stretch) confirm lactam and NH functionalities .
- HRMS : Exact mass analysis (e.g., 227.9527 Da) ensures molecular formula accuracy, as seen in related brominated pyrido-oxazines .
What role do substituents (e.g., bromo, methyl) play in modulating biological activity?
Answer:
Substituents critically influence target binding and potency:
- Bromine : Enhances electrophilic interactions with DNA/enzyme pockets. For example, bromine in similar compounds improves π-π stacking with DNA bases in bacterial topoisomerase inhibition .
- Methyl group : The 8-methyl group increases steric bulk, potentially stabilizing hydrophobic interactions in protein pockets (e.g., AKT kinase inhibition in analogs like ALM301) .
- SAR studies : Balancing substituent polarity (e.g., bromo vs. fluoro) is crucial; unsaturated heterocycles may reduce binding affinity compared to aromatic systems .
How can computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular docking : Used to assess binding to targets like thrombin or GyrA (DNA gyrase). For example, thiourea derivatives of pyrido-oxazines showed enhanced affinity for antithrombotic targets via Van der Waals interactions with residues like Ala68 and Met121 .
- MD simulations : Evaluate stability of ternary complexes (e.g., DNA-enzyme-inhibitor) by analyzing hydrogen bonding and hydrophobic contacts .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with enzymatic IC₅₀ values to guide analog design .
Are there contradictions in reported biological activities, and how can they be resolved?
Answer:
Discrepancies arise from target selectivity and assay conditions:
- Topoisomerase vs. kinase inhibition : While some analogs (e.g., ALM301) inhibit AKT isoforms , others target bacterial DNA gyrase . These differences highlight the scaffold’s versatility but necessitate target-specific validation.
- In vitro vs. in vivo activity : Hemorheological studies in vitro (e.g., blood viscosity models) may not translate to in vivo efficacy without pharmacokinetic optimization .
- Resolution strategies : Use orthogonal assays (e.g., enzymatic inhibition + cell-based cytotoxicity) and structural analogs to clarify mechanism .
What methodologies are recommended for evaluating in vitro biological activity?
Answer:
- Enzymatic assays : Measure IC₅₀ against purified targets (e.g., S. aureus DNA gyrase) using fluorescence polarization or gel electrophoresis .
- Hemorheological models : Assess anti-thrombotic potential via blood viscosity reduction in shear-stress systems .
- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to rule off-target effects at bioactive concentrations .
How can reaction yields be improved during scale-up synthesis?
Answer:
- Solvent optimization : Ionic liquids ([HMIm]BF₄) enhance reaction homogeneity and reduce side reactions compared to DMF .
- Catalyst screening : K₂CO₃ outperforms weaker bases in cyclization steps, minimizing byproducts .
- Workflow integration : One-pot strategies avoid intermediate isolation, improving throughput .
What are the challenges in purifying this compound, and how are they addressed?
Answer:
- Solubility issues : Low solubility in polar solvents necessitates recrystallization from dioxane or toluene .
- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted precursors .
- Hygroscopicity : Drying under vacuum (<40°C) prevents hydration of the lactam ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
